(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone
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Description
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone is a useful research compound. Its molecular formula is C19H21ClFN5O and its molecular weight is 389.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many psychoactive drugs . Piperazine derivatives often interact with serotonin and dopamine receptors in the brain .
Mode of Action
While the exact interaction of this compound with its targets is unknown, many piperazine derivatives act as agonists or antagonists at their target receptors, modulating the neurotransmitter activity .
Pharmacokinetics
They are often metabolized in the liver and excreted in the urine .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other substances in the body. For instance, certain foods or drugs could affect the absorption or metabolism of the compound .
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN5O/c20-15-13-14(3-4-16(15)21)24-9-11-26(12-10-24)19(27)17-5-6-18(23-22-17)25-7-1-2-8-25/h3-6,13H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIJARRXAPSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.